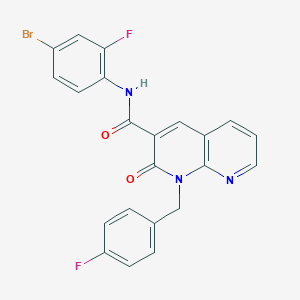

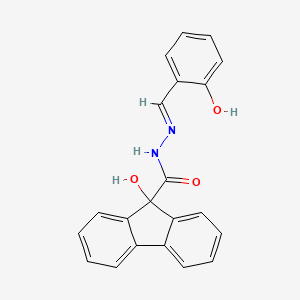

![molecular formula C22H23N3O3 B2507638 Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate CAS No. 912889-46-4](/img/structure/B2507638.png)

Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves multicomponent reactions or condensation reactions. For instance, a one-pot multicomponent reaction using Ni(NO3)2.6H2O as a homogeneous catalyst at room temperature was described for the synthesis of novel ethyl 2-((1H-benzo[d]imidazol-2-ylamino)(Aryl)methylthio)acetates . Similarly, the synthesis of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate was achieved via the condensation of 3-ethoxy-2-[2-(4-nitrophenyl)hydrazono]-3-oxopropanoic acid with 1,2-diaminobenzene . These methods provide insights into the possible synthetic routes that could be applied to the compound of interest.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic methods such as NMR, FT-IR, and FT-Raman, as well as X-ray diffraction . Density functional theory (DFT) calculations are also employed to predict and compare the molecular structure and electronic properties of these compounds . The crystal structure of ethyl 2-(1H-benzimidazol-2-yl)-2-[2-(4-nitrophenyl)hydrazinylidene]acetate, for example, revealed specific dihedral angles between the acetate group and the aromatic subunits .

Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions, including condensation and multicomponent reactions, to form a wide array of compounds with potential pharmacological properties. For instance, the reaction of ethyl 1H-benzimidazole-2-acetate with isocyanates led to the formation of pyrimido[1,6-a]benzimidazole-1,3(2H,5H)-diones . These reactions are indicative of the reactivity of the benzimidazole moiety and its utility in synthesizing diverse chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as thermal stability, can be assessed using techniques like thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC). For example, a novel ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate was found to be stable above 249.8°C . Quantum chemical parameters obtained from DFT calculations also provide valuable information about the stability and reactivity of these compounds .

Aplicaciones Científicas De Investigación

Synthesis and Derivatives

Ethyl 2-{2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acetate is a compound synthesized from mono- and disubstituted benzimidazoles through alkaline hydrolysis or reactions with ethyl chloroacetate of 1-phenyl substituted 4-(1H-benzimidazol-2-yl)-2-pyrrolidinones. This process yields derivatives including ethyl-[2-(1-(substituted phenyl)-5-oxopyrrolidinyl-3-yl)-1H-benzimidazolyl]ethanoates, their benzimidazolium chlorides, 1-carboxymethylbenzimidazoles, and condensation products with various aromatic aldehydes and aliphatic ketones (Mickevičienė, Voskienė, & Mickevičius, 2014).

Antimicrobial Activity

Some benzimidazole derivatives, synthesized through reactions involving ethyl chloroacetate, have been evaluated for their antimicrobial activities. Notably, compounds with specific substitutions have shown significant activity against microbes like Escherichia coli and Staphylococcus aureus, demonstrating the potential of these synthesized compounds in developing new antimicrobial agents (Salahuddin, Shaharyar, Mazumder, & Abdullah, 2017).

Chemical Reactions and Derivatives Synthesis

Novel Derivatives Synthesis

The synthesis of novel ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives showcases the versatility of reactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate. These reactions, under various conditions, lead to the formation of compounds with potential scientific applications, further emphasizing the chemical diversity achievable through strategic synthetic routes (Mohamed, 2021).

Crystal Structure Analysis

Investigations into the crystal structure of benzimidazole derivatives, including 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, provide insights into the molecular conformations and interactions that could influence the compound's chemical reactivity and potential biological applications. Such studies are crucial for understanding the structural basis of the compound's chemical and possibly biological properties (Ozbey, Kuş, & Göker, 2001).

Mecanismo De Acción

Target of Action

Benzimidazoles, a key structural component of this compound, are known to mimic properties of dna bases and interact with various biological targets .

Mode of Action

Benzimidazoles, in general, are known for their broad spectrum of biological activities, including antimicrobial, antifungal, antiviral, antioxidant, anti-inflammatory, antidiabetic, antiparasitic, anthelmintic, anticoagulant, antiallergic, antiprotozoal, anticonvulsants, anticancer, and cytotoxic activities

Biochemical Pathways

Benzimidazoles and their complexes are known to interact with various biochemical pathways due to their broad spectrum of biological activities . The downstream effects of these interactions would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of biological activities associated with benzimidazoles , the effects could be diverse and would depend on the specific targets and mode of action of the compound.

Propiedades

IUPAC Name |

ethyl 2-[2-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O3/c1-3-28-21(27)14-25-19-11-7-5-9-17(19)23-22(25)16-12-20(26)24(13-16)18-10-6-4-8-15(18)2/h4-11,16H,3,12-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRZLVFUMYNOWBM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

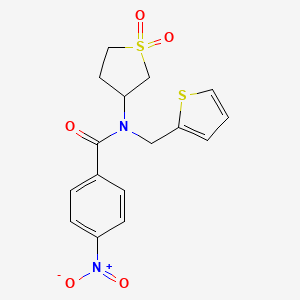

![2-cyclopentyl-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2507560.png)

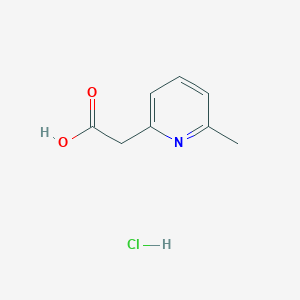

![Ethyl 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2507563.png)

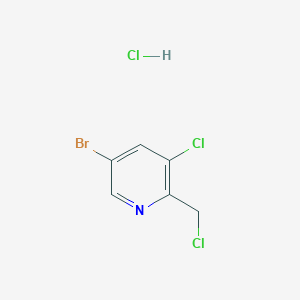

![N-[2-(1,1-Dioxothiolan-3-yl)ethyl]prop-2-enamide](/img/structure/B2507564.png)

![6-methyl-4-oxo-N-propyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2507568.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-phenylbenzamide](/img/no-structure.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2507575.png)